molecular formula C13H18ClNO B2830765 [(4-Chlorophenyl)(oxan-4-yl)methyl](methyl)amine CAS No. 1340049-51-5

[(4-Chlorophenyl)(oxan-4-yl)methyl](methyl)amine

Cat. No. B2830765
CAS RN: 1340049-51-5
M. Wt: 239.74
InChI Key: ZSLBNRHUYLKZEI-UHFFFAOYSA-N
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Description

This compound, also known as (4-Chlorophenyl)(oxan-4-yl)methylamine, has the molecular formula C13H18ClNO . It is a research-use-only chemical .


Molecular Structure Analysis

The molecular structure of (4-Chlorophenyl)(oxan-4-yl)methylamine contains a total of 44 bonds, including 20 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether .


Physical And Chemical Properties Analysis

The molecular weight of (4-Chlorophenyl)(oxan-4-yl)methylamine is 239.74 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Anti-Inflammatory Activity

(4-Chlorophenyl)(oxan-4-yl)methylamine has demonstrated anti-inflammatory potential. In studies, it inhibited inflammation using paw edema models, showing promising results . Researchers are exploring its mechanisms of action and potential therapeutic applications in managing inflammatory conditions.

Analgesic Properties

The compound has also exhibited analgesic effects. It significantly reduced acetic acid-induced writhing in experimental models, suggesting its potential as a pain-relieving agent . Investigating its interactions with pain pathways could lead to novel analgesic drugs.

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-(oxan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-5,11,13,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLBNRHUYLKZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCOCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1340049-51-5
Record name [(4-chlorophenyl)(oxan-4-yl)methyl](methyl)amine
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